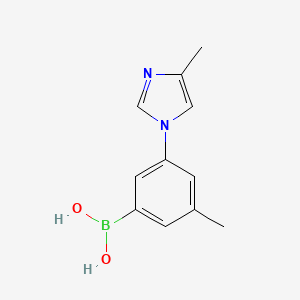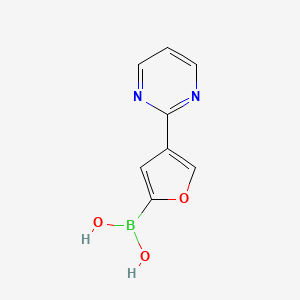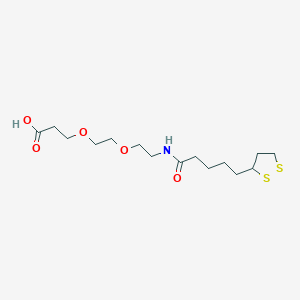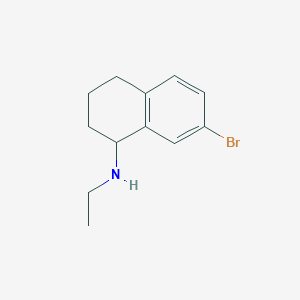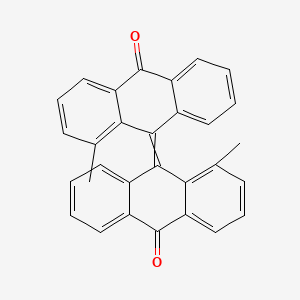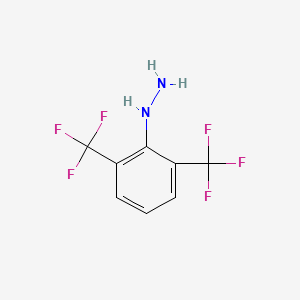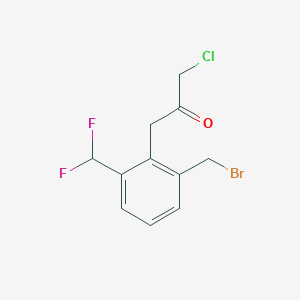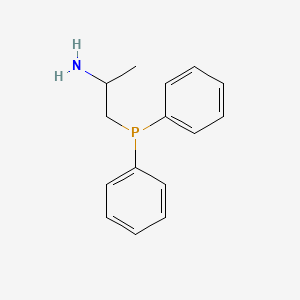
1-(Diphenylphosphaneyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphaneyl)propan-2-amine is an organophosphorus compound with the molecular formula C15H18NP. It is a phosphine ligand, which means it can donate a pair of electrons to a metal center, making it useful in various catalytic processes. This compound is known for its applications in organic synthesis and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diphenylphosphaneyl)propan-2-amine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 1-bromo-2-propanamine under controlled conditions. The reaction typically requires a base such as sodium hydride to deprotonate the diphenylphosphine, facilitating the nucleophilic attack on the brominated amine.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylphosphaneyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Diphenylphosphine oxide.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
1-(Diphenylphosphaneyl)propan-2-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphaneyl)propan-2-amine involves its ability to act as a ligand, donating a pair of electrons to a metal center. This interaction can stabilize metal complexes and facilitate catalytic reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
3-(Diphenylphosphino)-1-propylamine: Another phosphine ligand with similar properties.
1,3-Bis(diphenylphosphino)propane: A diphosphine ligand used in coordination chemistry.
Uniqueness: 1-(Diphenylphosphaneyl)propan-2-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metals. Its versatility in both organic synthesis and coordination chemistry sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C15H18NP |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
1-diphenylphosphanylpropan-2-amine |
InChI |
InChI=1S/C15H18NP/c1-13(16)12-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13H,12,16H2,1H3 |
Clé InChI |
ZFHKTVKTODLXRW-UHFFFAOYSA-N |
SMILES canonique |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine](/img/structure/B14069547.png)
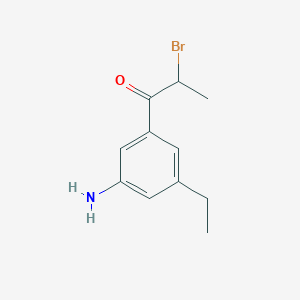
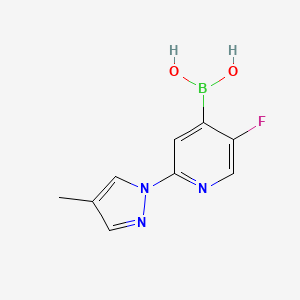
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
